molecular formula C8H14O4 B13619038 3-Hydroxy-3-(oxan-3-yl)propanoic acid

3-Hydroxy-3-(oxan-3-yl)propanoic acid

Cat. No.: B13619038
M. Wt: 174.19 g/mol
InChI Key: QMIGTAIKURTCKV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(oxan-3-yl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxan-3-yl group adds to its unique chemical properties, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(oxan-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-(oxan-3-yl)propanoic acid using suitable oxidizing agents under controlled conditions. Another method includes the ring-opening of oxan-3-yl derivatives followed by carboxylation and subsequent hydroxylation.

Industrial Production Methods

Industrial production of this compound often employs microbial cell factories. These biotechnological methods utilize genetically engineered microorganisms to produce the compound in a sustainable and environmentally friendly manner. For instance, the use of Saccharomyces cerevisiae has been explored for the biosynthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amines, thiols.

Scientific Research Applications

3-Hydroxy-3-(oxan-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxypropionic acid
  • 3-Hydroxy-2-(oxan-3-yl)propanoic acid
  • 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid

Uniqueness

3-Hydroxy-3-(oxan-3-yl)propanoic acid is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-hydroxy-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H14O4/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

QMIGTAIKURTCKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)O

Origin of Product

United States

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